6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide
CAS No.:
Cat. No.: VC14790830
Molecular Formula: C22H23N7O2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N7O2 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]hexanamide |
| Standard InChI | InChI=1S/C22H23N7O2/c30-21(25-18-11-9-17(10-12-18)14-28-16-23-15-24-28)8-2-1-5-13-29-22(31)19-6-3-4-7-20(19)26-27-29/h3-4,6-7,9-12,15-16H,1-2,5,8,13-14H2,(H,25,30) |
| Standard InChI Key | ZQTNXFURCIKBAT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Introduction
The compound 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide represents a chemically complex molecule belonging to the benzotriazinone and triazole derivative families. These classes of compounds are widely studied for their potential applications in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents. This article delves into its structural properties, synthesis pathways, and potential biological activities based on available research.
Synthesis Pathways
The synthesis of benzotriazinone derivatives typically involves multi-step reactions starting from anthranilic acid derivatives or related precursors:
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Diazotization Reaction: The benzotriazinone core is synthesized via diazotization of methyl anthranilate followed by cyclization with appropriate reagents .
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Amide Bond Formation: The hexanamide chain is introduced through coupling reactions involving carboxylic acid derivatives or acyl chlorides.
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Triazole Functionalization: The triazole moiety is incorporated through azide coupling or alkylation reactions using triazole precursors .
Each step requires careful optimization to ensure high yields and purity.
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
These methods ensure accurate identification and structural validation.
Research Implications
This compound holds promise for further exploration in drug discovery due to its unique structural features:
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Structure-Based Drug Design (SBDD): Molecular docking studies can identify its binding affinity to specific targets.
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Medicinal Chemistry Optimization: Modifications to the hexanamide chain or triazole group could enhance bioactivity.
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Pharmacokinetics Studies: Evaluating solubility, stability, and metabolic pathways will determine its drug-like properties.
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